molecular formula C12H12N2O4 B6385691 (2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine CAS No. 127236-05-9

(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine

Cat. No.: B6385691
CAS No.: 127236-05-9
M. Wt: 248.23 g/mol
InChI Key: DOCUTUADNADQAP-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4)-Dihydroxy-5-(2,5-dimethoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and dimethoxyphenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-3-4-10(18-2)8(5-7)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUTUADNADQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229441
Record name 5-(2,5-Dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127236-05-9
Record name 5-(2,5-Dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127236-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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